molecular formula C7H14O3 B14626514 Methyl (2R,3S)-2-hydroxy-3-methylpentanoate CAS No. 56577-29-8

Methyl (2R,3S)-2-hydroxy-3-methylpentanoate

Cat. No.: B14626514
CAS No.: 56577-29-8
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-NTSWFWBYSA-N
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Description

Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is an organic compound with a specific stereochemistry, characterized by the presence of a hydroxyl group and a methyl group on a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can be achieved through several methods. One common approach involves the asymmetric Michael reaction of aldehydes and nitroalkenes, followed by reduction and esterification steps . The reaction typically requires a chiral catalyst to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl (2R,3S)-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a crucial role. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-hydroxy-3-methylpentanoate
  • Methyl (2R,3R)-2-hydroxy-3-methylpentanoate
  • Methyl (2S,3S)-2-hydroxy-3-methylpentanoate

Uniqueness

Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications where chirality is a determining factor for efficacy and function.

Properties

CAS No.

56577-29-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

OQXGUAUSWWFHOM-NTSWFWBYSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)O

Canonical SMILES

CCC(C)C(C(=O)OC)O

Origin of Product

United States

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